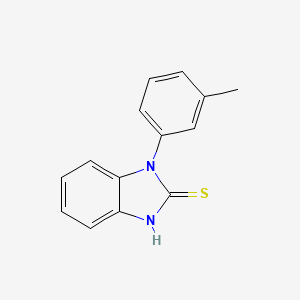

1-m-Tolyl-1H-benzoimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-m-Tolyl-1H-benzoimidazole-2-thiol is a chemical compound with the molecular formula C14H12N2S and a molecular weight of 240.32. This compound is known for its applications in proteomics research and has a unique structure that includes a benzoimidazole ring substituted with a tolyl group and a thiol group .

Métodos De Preparación

The synthesis of 1-m-Tolyl-1H-benzoimidazole-2-thiol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzoimidazole precursor and a tolyl-substituted reagent.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

3.1. Nucleophilic Substitution Reactions

The thiol group in 1-m-Tolyl-1H-benzoimidazole-2-thiol can participate in nucleophilic substitution reactions, where it acts as a nucleophile. For example, it can react with alkyl halides to form thioethers.

3.2. Cyclization Reactions

Benzimidazole derivatives can undergo cyclization reactions with various substrates. For instance, they can react with α,β-unsaturated carbonyl compounds to form tricyclic derivatives through Michael addition .

Spectroscopic Characterization

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to characterize benzimidazole derivatives. These methods help confirm the structure and purity of the compound.

Data Tables

Table 1: General Properties of Benzimidazole Derivatives

| Property | Description |

|---|---|

| Molecular Structure | Heterocyclic ring with a thiol group |

| Reactivity | Participates in nucleophilic substitutions and cyclizations |

| Applications | Potential in pharmaceuticals and materials science |

Table 2: Spectroscopic Techniques for Characterization

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation and purity assessment |

| FT-IR | Functional group identification |

Table 3: Potential Applications of Benzimidazole Derivatives

| Application | Description |

|---|---|

| Antimicrobial | Activity against bacteria and fungi |

| Anticancer | Potential in cancer treatment |

| Sensing/Catalysis | Interaction with metal ions for sensing and catalytic applications |

Given the lack of specific information on this compound in the available sources, these tables provide general insights into benzimidazole derivatives and their potential applications. Further research and synthesis studies are necessary to provide detailed chemical reactions and specific data for this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-m-Tolyl-1H-benzoimidazole-2-thiol has been synthesized and evaluated for its medicinal properties, particularly as an inhibitor of various enzymes. Research has shown that derivatives of benzimidazole, including this compound, exhibit significant inhibitory activity against enzymes such as α-glucosidase and cholinesterases.

Enzyme Inhibition Studies

- A study demonstrated that benzimidazole derivatives can inhibit α-glucosidase with IC50 values ranging from 0.64 to 352 μg/mL, indicating their potential as antidiabetic agents .

- Another research highlighted the synthesis of thiosemicarbazide derivatives from 1H-benzoimidazole-2-thiol, which showed acetylcholinesterase inhibition with IC50 values varying from 0.60 to 12.90 µM, suggesting their utility in treating Alzheimer's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. The presence of the thiol group in the structure enhances its reactivity and biological activity.

Antibacterial and Antifungal Activities

- In vitro studies have reported that derivatives of benzimidazole, including those derived from this compound, exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were found to range between 1 and 16 µg/mL for several strains .

- Furthermore, compounds synthesized from benzimidazole showed promising antifungal activity against Candida species and Aspergillus species, indicating their potential as antifungal agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives.

Case Study: Synthesis and Bioactivity

A notable study involved the synthesis of a series of novel benzimidazole derivatives through a multistep reaction process. The bioactivity assessment revealed that many of these compounds exhibited excellent enzyme inhibition profiles, suggesting their potential application in drug development .

Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Enzyme | IC50/MIC Values |

|---|---|---|---|

| This compound | α-glucosidase Inhibitor | Human Enzyme | 0.64 - 352 μg/mL |

| Benzimidazole Derivative | Acetylcholinesterase Inhibitor | Human Enzyme | 0.60 - 12.90 µM |

| Benzimidazole Derivative | Antibacterial | Staphylococcus aureus | MIC = 4 µg/mL |

| Benzimidazole Derivative | Antifungal | Candida albicans | MIC = 16 µg/mL |

Mecanismo De Acción

The mechanism of action of 1-m-Tolyl-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function and activity. The benzoimidazole ring can interact with various biological pathways, modulating their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

1-m-Tolyl-1H-benzoimidazole-2-thiol can be compared with other similar compounds such as:

1-Phenyl-1H-benzoimidazole-2-thiol: Similar structure but with a phenyl group instead of a tolyl group.

1-m-Tolyl-1H-benzoimidazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a thiol group.

1-m-Tolyl-1H-benzoimidazole-2-amine: Similar structure but with an amine group instead of a thiol group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

1-m-Tolyl-1H-benzoimidazole-2-thiol is a compound belonging to the benzimidazole family, which has garnered considerable attention due to its diverse biological activities. This article will explore the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C10H10N2S

- Molecular Weight : 194.26 g/mol

- CAS Number : 438031-49-3

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzimidazole with p-toluenesulfonyl chloride in the presence of a base. The resulting product can be purified through recrystallization. This method yields a compound with significant purity and structural integrity suitable for biological testing.

Antioxidant Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Benzimidazole derivatives have shown promising results against a range of microbial pathogens. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 (Ampicillin) |

| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |

| Candida albicans | 250 | 500 (Griseofulvin) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action. For example, it has demonstrated activity against leukemia and melanoma cell lines at concentrations as low as 10−5M .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. Its thiol group plays a crucial role in redox reactions, contributing to its antioxidant capabilities.

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activities. Substituents on the benzene ring can modulate their interaction with biological targets. For instance, modifications at the 2-position of the benzimidazole ring enhance antimicrobial potency while retaining low toxicity profiles .

Study on Antioxidant Properties

A study published in Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for their antioxidant activity using DPPH radical scavenging assays. The results indicated that this compound exhibited a notable IC50 value, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .

Evaluation Against Cancer Cell Lines

In another investigation, researchers assessed the cytotoxicity of this compound on multiple cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with this compound resulted in significant cell death compared to control groups, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

3-(3-methylphenyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)15-14(16)17/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUZJTFXAQWSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.